molecular formula C11H12ClN3 B2412374 3-Chloro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-32-4

3-Chloro-4-(piperazin-1-yl)benzonitrile

Cat. No. B2412374
CAS RN: 182181-32-4
M. Wt: 221.69
InChI Key: MXPSPUJYQPNITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12ClN3 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol, which is stirred in a 100-mL round-bottom flask at 120°C for 15 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H12ClN3/c12-10-7-9 (8-13)1-2-11 (10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 . This indicates that the compound consists of a benzene ring substituted with a chlorine atom and a piperazine ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It is a solid substance with a melting point of 87 - 88°C .

Scientific Research Applications

  • Antiviral Activity against Hepatitis C Virus (HCV):

    • A study by Jiang et al. (2020) discusses derivatives of piperazinyl benzonitrile as orally available inhibitors of HCV. One such compound, L0909, was found to be effective in blocking HCV replication by acting on the virus entry stage.
  • Antimicrobial and Antiviral Properties:

    • Reddy et al. (2013) in their study mentioned in The Scientific World Journal, synthesized new urea and thiourea derivatives of piperazine and found that certain compounds exhibited promising antiviral and antimicrobial activities.
  • Antimicrobial Agent Synthesis:

    • Al-Talib et al. (2016) in Arabian Journal of Chemistry synthesized a series of hydrazide derivatives, including those with piperazin-1-yl benzonitrile, for evaluation as antimicrobial agents.
  • Luminescent Properties and Photo-Induced Electron Transfer:

    • Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimides in their study published in Dyes and Pigments.
  • Inhibition of PD-1/PD-L1 Binding:

    • Narva et al. (2020) described in ACS Omega the synthesis of benzonitrile derivatives, including those with piperazine, to inhibit PD-1/PD-L1 binding, indicating potential cancer therapeutic applications.
  • Reactivity Properties and Adsorption Behavior:

    • Al-Ghulikah et al. (2021) investigated the reactivity properties and adsorption behavior of a triazole derivative including piperazine in their study published in the Journal of Molecular Liquids.

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 pictogram . It is harmful if swallowed or in contact with skin . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-chloro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSPUJYQPNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-fluoro-benzonitrile (236 mg, 1.52 mmoles), piperazine (784 mg, 9.1 mmoles) and potassium carbonate (276 mg, 2 mmoles) in acetonitrile (5 mL) was heated to 100° C. overnight. The mixture was cooled, filtered and the filtrate concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 0-5% 2N methanolic ammonia in DCM) to provide the title compound. MS(APCI+) m/z 222 (M+H)+.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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